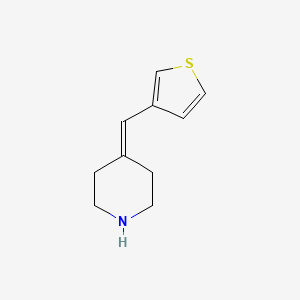

4-(Thiophen-3-ylmethylidene)piperidine

Description

Contextualization of Piperidine (B6355638) and Thiophene (B33073) Scaffolds in Modern Chemical and Pharmaceutical Research

In the realm of medicinal chemistry, heterocyclic compounds are foundational, with piperidine and thiophene scaffolds holding a privileged status. The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in pharmaceuticals. ontosight.ainih.gov Its ubiquity is attributed to its synthetic accessibility and its sp³-hybridized nature, which provides a three-dimensional framework capable of orienting substituents in precise vectors to interact effectively with biological targets. nih.gov Piperidine derivatives are integral components in over twenty classes of drugs, including analgesics, antipsychotics, and anticancer agents, underscoring their versatility and importance in drug design. researchgate.net

Historical Trajectory of Research on 4-(Thiophen-3-ylmethylidene)piperidine and Related Structural Motifs

While specific historical records detailing the initial synthesis of this compound are not extensively documented in seminal literature, the research trajectory can be understood through the development of its constituent parts and related structures. The synthesis of piperidine derivatives has been a long-standing area of organic chemistry, with methods evolving from classical hydrogenation of pyridines to more sophisticated modern cyclization strategies. nih.gov Likewise, the synthesis of thiophene derivatives has a rich history, with established methods like the Paal–Knorr and Gewald reactions being continuously refined for greater efficiency and versatility. nih.govresearchgate.net

The deliberate combination of these two scaffolds in drug discovery is a more contemporary theme, driven by the need for novel chemical matter to address complex diseases. Research into molecules containing both thiophene and piperidine rings has gained momentum as part of broader efforts to create libraries of compounds for high-throughput screening. For instance, studies on thiophene[3,2-d]pyrimidine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) have incorporated piperidine substituents to enhance potency and improve pharmacokinetic profiles. nih.gov Similarly, recent investigations into Ebola virus entry inhibitors identified a hit compound featuring a 2,5-disubstituted thiophene ring with a piperidine-containing substituent. nih.govacs.org The synthesis of related thiophene-based Schiff bases containing piperidine rings, often prepared through the condensation of a thiophene carbaldehyde with a piperidine derivative, represents a structurally analogous line of research aimed at producing compounds with diverse biological activities. acgpubs.org

Significance of the Thiophen-3-ylmethylidene and Piperidine Moieties for Chemical Diversification and Biological Inquiry

The structural combination of the thiophen-3-ylmethylidene and piperidine moieties provides a powerful platform for chemical diversification and biological investigation. The piperidine ring serves as a versatile, non-planar scaffold. Its nitrogen atom can be easily functionalized, and substituents can be introduced at various positions on the carbon framework, allowing for fine-tuning of a molecule's steric and electronic properties to optimize interactions with biological targets. acs.orgresearchgate.net This adaptability is crucial for systematic structure-activity relationship (SAR) studies. researchgate.netresearchgate.net

The thiophen-3-ylmethylidene group offers several advantages for biological inquiry. The exocyclic double bond introduces a degree of rigidity and planarity, which can be important for fitting into specific binding pockets of proteins or enzymes. The thiophene ring itself, as a bioisostere of a phenyl ring, allows chemists to explore how replacing a carbocyclic aromatic system with a sulfur-containing heterocycle affects a compound's activity, metabolism, and toxicity. nih.gov The position of the linkage at the 3-position of the thiophene ring is also significant, as it offers a different vector for substitution and interaction compared to the more commonly studied 2-position. This combination allows for the creation of diverse molecular shapes and pharmacophore patterns, enabling the exploration of new chemical space in the search for novel therapeutic agents. nih.govnih.gov

Overview of Current Academic Research Challenges and Opportunities Pertaining to this compound

The research landscape for this compound and its analogs is characterized by both significant challenges and compelling opportunities.

Research Challenges:

Synthesis and Selectivity: A primary challenge lies in the development of efficient and stereoselective synthetic methods. nih.gov For substituted piperidines, controlling the stereochemistry is often difficult but critical for biological activity. Furthermore, traditional synthetic routes can require harsh reaction conditions or multiple steps, limiting their efficiency and environmental friendliness. news-medical.net

Physicochemical Properties: A recurrent issue in the development of thiophene-piperidine derivatives is poor aqueous solubility and, consequently, low bioavailability. nih.gov This necessitates further chemical modifications, such as the introduction of polar functional groups or formulation as salts, to improve their drug-like properties.

Understanding Drug Resistance: For applications in infectious diseases, such as HIV, overcoming drug resistance is a major hurdle. While some thiophene-piperidine compounds show promise against resistant strains, continuous structural optimization is required to combat newly emerging mutations. nih.govnih.gov

Research Opportunities:

Therapeutic Potential: There is a vast and underexplored opportunity to evaluate compounds based on this scaffold for a wide range of diseases. Recent successes in identifying potent antiviral (HIV, Ebola) and antimicrobial agents highlight the potential of this structural class. nih.govacs.orgnih.gov Investigations into their utility as anticancer, anti-inflammatory, or CNS-acting agents are also promising avenues. researchgate.netevitachem.com

Chemical Diversification: The modular nature of the scaffold lends itself to combinatorial chemistry and the creation of large, diverse libraries for screening. acs.org Modern synthetic techniques, including late-stage functionalization, can be applied to rapidly generate analogs from a common intermediate, accelerating the drug discovery process. acs.orgnews-medical.net

Green Chemistry: There is an opportunity to develop more sustainable and eco-friendly synthetic protocols. The use of microwave-assisted synthesis or biocatalysis, for example, can reduce reaction times, energy consumption, and the use of hazardous solvents. acgpubs.orgnews-medical.net

The following tables present data on the biological activity of various thiophene-piperidine derivatives, illustrating the therapeutic potential being explored in this area.

Table 1: Anti-HIV-1 Activity of Piperidine-Substituted Thiophene[3,2-d]pyrimidine Derivatives EC~50~ represents the concentration of the compound that inhibits 50% of viral replication.

| Compound | WT (EC | L100I (EC | K103N (EC | Y181C (EC | E138K (EC |

| 15a | 1.75 | 2.84 | 1.27 | 5.38 | 4.28 |

| ETR (Etravirine) | >2.78 | 8.52 | 3.05 | 17.8 | 10.7 |

| Data sourced from a study on HIV-1 NNRTIs. nih.gov |

Table 2: Antiviral Activity of Thiophene Derivatives Against Ebola Virus (EBOV) EC~50~ represents the 50% effective concentration.

| Compound | Antiviral Activity (EC |

| Hit 1 | 5.91 |

| Derivative 53 | 2.11 |

| Derivative 57 | 2.98 |

| Data sourced from a study on Ebola virus entry inhibitors. acs.org |

Table 3: Antimicrobial Activity of Thiophene-Piperazine Derivatives MIC represents the Minimum Inhibitory Concentration.

| Compound | Proteus vulgaris (MIC µg/ml) | Aspergillus Niger (MIC µg/ml) |

| 7f | 93.7 | >1000 |

| 7g | 187.5 | 93.7 |

| 7i | 187.5 | 93.7 |

| Ampicillin | 125 | N/A |

| Nystatin | N/A | 125 |

| Data sourced from a study on antimicrobial thiophene derivatives. ijnrd.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NS |

|---|---|

Molecular Weight |

179.28 g/mol |

IUPAC Name |

4-(thiophen-3-ylmethylidene)piperidine |

InChI |

InChI=1S/C10H13NS/c1-4-11-5-2-9(1)7-10-3-6-12-8-10/h3,6-8,11H,1-2,4-5H2 |

InChI Key |

HUBBKFOJZWKXMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1=CC2=CSC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Thiophen 3 Ylmethylidene Piperidine

Established Synthetic Pathways for the Core 4-(Thiophen-3-ylmethylidene)piperidine Scaffold

The construction of the this compound core relies on fundamental organic reactions that unite the two key heterocyclic precursors. Methodologies range from sequential, multi-step procedures to more streamlined one-pot strategies.

Multi-step syntheses provide a reliable and well-controlled route to the target scaffold. A predominant strategy involves the condensation reaction between thiophene-3-carbaldehyde and a suitable piperidine (B6355638) derivative, typically 4-piperidone (B1582916) or a related precursor. This approach is analogous to the Knoevenagel or aldol-type condensation reactions.

One common pathway begins with the reaction of piperidine derivatives with thiophene-containing reagents. evitachem.com For instance, the condensation of thiophene-3-carbaldehyde with a piperidine can be facilitated under acidic or basic conditions. evitachem.com The reaction typically proceeds by forming an intermediate aldol (B89426) adduct, which then undergoes dehydration to yield the exocyclic double bond characteristic of the target molecule. Solvents such as ethanol (B145695) or acetic acid are often employed, and the reaction may require heating under reflux to drive the dehydration step to completion. evitachem.com

Another related multi-step approach involves the initial synthesis of a tertiary alcohol by reacting a Grignard reagent derived from a bromothiophene with a 4-piperidone derivative. google.com Although this specific example uses a 2-bromothiophene, the principle is directly applicable. The resulting 4-hydroxy-4-(thiophen-3-yl)piperidine intermediate can then be dehydrated under acidic conditions to generate the desired alkene.

These multi-step methods offer the advantage of isolating intermediates, allowing for purification at each stage and ensuring the final product's high purity.

Table 1: Representative Conditions for Multi-Step Synthesis

| Step | Precursors | Reagents & Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| Condensation | Thiophene-3-carbaldehyde, Piperidine derivative | Acid or base catalyst (e.g., p-TSA, NaOH), Solvent (e.g., Ethanol, Acetic Acid), Reflux | This compound | evitachem.com |

| Grignard & Dehydration | 3-Bromothiophene, Mg, 4-Piperidone carbamate; then Acid | 1. Diethyl ether or THF for Grignard formation. 2. Acid catalyst (e.g., H₂SO₄), Heat for dehydration. | 4-Hydroxy-4-(thiophen-3-yl)piperidine; then this compound | google.com |

To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot reactions and catalytic methods have been developed for constructing complex heterocyclic systems. mdpi.combohrium.com For this compound, these strategies can integrate olefination and piperidine ring formation or modification into a single, sequential process.

Catalytic olefination methods, such as the Wittig or Horner-Wadsworth-Emmons (HWE) reactions, are prime candidates for forming the exocyclic double bond. In a potential one-pot scenario, a piperidine ring could be formed first, followed by an in-situ olefination reaction without isolating the intermediate. For example, a suitable phosphonium (B103445) ylide or phosphonate (B1237965) carbanion derived from 3-methylthiophene (B123197) could react with a 4-piperidone precursor.

Recent advances in catalysis offer more direct routes. Rhodium-catalyzed asymmetric reductive Heck reactions, for instance, have been used to synthesize 3-substituted tetrahydropyridines from aryl boronic acids and pyridine (B92270) derivatives, which can then be reduced to piperidines. organic-chemistry.org Such catalytic C-C bond-forming strategies could be adapted to install the thiophen-3-ylmethyl group. Similarly, piperidine itself can serve as an organo-base catalyst in multi-component reactions to build polyfunctionalized dihydropyridines, which can subsequently be reduced to the piperidine core. researchgate.net While not directly forming the exocyclic bond, these methods highlight the potential for catalytic strategies in building the core structure efficiently.

Table 2: Potential Catalytic Systems for Scaffold Synthesis

| Reaction Type | Catalytic System | Precursors | Description | Reference |

|---|---|---|---|---|

| Reductive Heck Reaction | Rhodium complex with chiral ligand (e.g., (S)-Segphos) | Thiophen-3-ylboronic acid, Pyridine-1(2H)-carboxylate | Catalytic arylation of a pyridine derivative, followed by reduction to form a 4-(thiophen-3-yl)piperidine, which requires further modification. | organic-chemistry.org |

| [4+2] Annulation | Chiral phosphines | Imines, Allenes | Asymmetric synthesis of piperidine derivatives, offering a route to construct the piperidine ring catalytically. | nih.gov |

| Hydrogenation/Reduction | Palladium or Rhodium catalysts | Substituted Pyridines | Catalytic hydrogenation of a pre-functionalized pyridine ring is a common and effective method for piperidine synthesis. mdpi.comnih.gov | mdpi.comnih.gov |

Strategies for Substituent Introduction and Functionalization of the Piperidine Ring System

Once the core scaffold is assembled, the piperidine ring offers multiple sites for functionalization to modulate the compound's physicochemical properties. Strategies include N-functionalization and C-H functionalization at various positions around the ring.

The nitrogen atom of the piperidine ring is a primary site for modification. Standard reactions such as N-alkylation, N-acylation, and N-sulfonylation can be readily performed to introduce a wide variety of substituents. nih.gov These modifications are crucial for altering properties like basicity, lipophilicity, and metabolic stability.

Direct C-H functionalization of the piperidine ring is a more advanced strategy that avoids the need for pre-functionalized starting materials. nih.govnih.gov The site-selectivity of these reactions (i.e., at the C2, C3, or C4 positions) can be controlled by the choice of catalyst and the nature of the nitrogen-protecting group. nih.govnih.gov For example, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been employed to introduce functional groups at specific positions. nih.govnih.govresearchgate.net The use of different rhodium catalysts and N-protecting groups like N-Boc or N-brosyl can direct functionalization to the C2 or C4 positions. nih.govnih.gov The C3 position can be functionalized indirectly through methods like asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening. nih.govresearchgate.net

Table 3: Methods for Functionalization of the Piperidine Ring

| Position | Method | Reagents/Catalysts | Description | Reference |

|---|---|---|---|---|

| N1 | N-Alkylation / N-Acylation | Alkyl halides, Acyl chlorides, Triethylamine | Standard functionalization of the piperidine nitrogen. | nih.govresearchgate.net |

| C2 | C-H Functionalization | Rh₂(R-TCPTAD)₄, Rh₂(R-TPPTTL)₄ | Catalyst-controlled insertion of donor/acceptor carbenes. | nih.govnih.gov |

| C3 | Indirect Functionalization | Asymmetric cyclopropanation of N-Boc-tetrahydropyridine, followed by reductive ring opening. | A multi-step approach to achieve functionalization at the C3 position. | nih.govresearchgate.net |

| C4 | C-H Functionalization | Rh₂(S-2-Cl-5-BrTPCP)₄ with N-α-oxoarylacetyl-piperidines | Catalyst and directing group-controlled C-H functionalization. | nih.govnih.gov |

Methodologies for Thiophene (B33073) Moiety Modification in this compound Analogs

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution, providing a direct route for its modification. nih.govresearchgate.net The reactivity of thiophene towards electrophilic substitution is generally higher than that of benzene. nih.gov Common transformations include halogenation (bromination, iodination), nitration, and sulfonation. The positions of substitution (C2 or C5 being the most activated) can be directed by existing substituents.

Furthermore, the introduction of halogens onto the thiophene ring opens the door to a vast array of subsequent metal-catalyzed cross-coupling reactions. nih.gov Palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings allow for the introduction of aryl, heteroaryl, alkyl, or alkynyl groups at specific positions, enabling the synthesis of a diverse library of analogs. nih.gov These innovative approaches, often based on the heterocyclization of functionalized alkynes, provide regioselective synthesis of substituted thiophenes that can be used as precursors. mdpi.comnih.gov

In addition to electrophilic substitution and cross-coupling, multicomponent reactions (MCRs) have emerged as efficient tools for the one-pot synthesis of highly substituted thiophene derivatives from simple starting materials. bohrium.comnih.gov

Table 4: Common Modification Reactions for the Thiophene Moiety

| Reaction Type | Reagents | Position(s) Targeted | Description | Reference |

|---|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS), I₂ | C2, C5 | Electrophilic substitution to install a halogen handle. | nih.gov |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | C2, C5 (from halogenated precursor) | Formation of a C-C bond to introduce aryl or heteroaryl groups. | nih.gov |

| Gewald Reaction | Carbonyl compound, α-cyano ester, Sulfur, Base | N/A (Builds the ring) | A multicomponent reaction to synthesize 2-aminothiophenes. bohrium.comsciforum.net | bohrium.comsciforum.net |

| Iodocyclization | I₂ or ICl | N/A (Builds the ring) | Electrophilic cyclization of S-containing alkyne substrates to form functionalized thiophenes. bohrium.com | bohrium.com |

Novel Synthetic Approaches and Catalyst Applications for Advanced this compound Analogs

The development of advanced analogs of this compound hinges on innovative synthetic strategies that allow for rapid and diverse modifications of the core structure. Modern techniques such as microwave-assisted synthesis and multicomponent reactions are at the forefront of these efforts.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technology for accelerating chemical reactions. psu.edu Unlike conventional heating which relies on slow thermal conduction, microwave irradiation transfers energy directly to polar molecules in the reaction mixture, leading to rapid and uniform heating. psu.edu This often results in dramatically reduced reaction times, increased product yields, and enhanced purity. researchgate.netresearchgate.net

For the synthesis of this compound analogs, microwave heating can be applied to the key condensation step between a piperidone derivative and a thiophene-3-carboxaldehyde derivative. The high efficiency of microwave energy transfer can drive the reaction to completion in minutes, compared to the hours or even days that might be required with conventional refluxing. nih.gov This rapid protocol is highly amenable to the creation of chemical libraries for screening purposes. psu.edu

Table 2: Advantages of Microwave-Assisted Synthesis in Heterocyclic Chemistry

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes researchgate.net |

| Yield | Often moderate to good | Often good to excellent researchgate.net |

| Purity | By-product formation can occur due to prolonged heating | Higher purity due to shorter reaction times and fewer side reactions nih.gov |

| Energy Transfer | Inefficient, via conduction and convection | Efficient, direct coupling with polar molecules psu.edu |

Multicomponent Reactions (MCRs) for Scaffold Diversification

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are a cornerstone of modern synthetic and medicinal chemistry. jocpr.com MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity and diversity from simple, readily available building blocks. researchgate.netresearchgate.net

To generate advanced analogs of the this compound scaffold, an MCR approach could be envisioned to construct a highly substituted piperidine ring in one pot. For example, a variation of the Biginelli or Hantzsch reaction could be adapted. jocpr.comnih.gov By systematically varying the three or four components—such as an aldehyde (e.g., a thiophene carboxaldehyde), a β-ketoester, an amine source, and another active methylene (B1212753) compound—a diverse library of piperidone scaffolds could be synthesized. nih.govajchem-a.com These intermediates could then be further functionalized or directly converted to the target ylidene structures. This strategy allows for the exploration of a vast chemical space around the core scaffold, facilitating the discovery of analogs with fine-tuned properties. researchgate.net

Structure Activity Relationship Sar and Ligand Design Principles for 4 Thiophen 3 Ylmethylidene Piperidine Derivatives

Elucidation of Pharmacophoric Requirements for 4-(Thiophen-3-ylmethylidene)piperidine Analogs

The fundamental structure of this compound comprises two key heterocyclic systems: a piperidine (B6355638) ring and a thiophene (B33073) ring, connected by a methylidene linker. Each component contributes distinct pharmacophoric features essential for molecular recognition and biological activity.

The piperidine ring is a prevalent motif in pharmaceuticals, often serving as a versatile scaffold. nih.govijnrd.org Its basic nitrogen atom (pKa ≈ 9.5) can be protonated at physiological pH, allowing it to act as a hydrogen bond donor and form critical ionic interactions with acidic residues (e.g., aspartate, glutamate) in receptor binding pockets. evitachem.com The saturated, six-membered ring structure provides a defined three-dimensional conformation that can be tailored to fit specific target topologies. nih.gov

The thiophene ring is considered a privileged pharmacophore in drug discovery, often used as a bioisosteric replacement for a phenyl ring. nih.gov Its sulfur atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor, enhancing drug-receptor interactions. nih.gov The aromatic nature of the thiophene ring allows for π-π stacking and hydrophobic interactions with aromatic amino acid residues within the biological target. nih.gov The combination of the basic piperidine nitrogen and the aromatic thiophene ring creates a potent pharmacophore capable of engaging in a variety of non-covalent interactions, including hydrogen bonds, ionic interactions, and hydrophobic interactions, which are critical for high-affinity binding.

Impact of Piperidine Ring Modifications on Biological Activity Profiles

Modifications to the piperidine ring, both at the nitrogen atom and on the carbon framework, have profound effects on the biological activity, receptor affinity, and selectivity of this compound derivatives.

The nitrogen atom of the piperidine ring is a primary site for chemical modification to optimize ligand-receptor interactions. SAR studies on related piperidine-containing compounds demonstrate that the nature, size, and electronics of the N-substituent are critical determinants of potency and selectivity. nih.gov

Table 1: Effect of N-Substitution on Opioid Receptor Binding Affinity in a Model Piperidine Series Data below is illustrative of N-substitution effects on a related trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold, demonstrating the principle. nih.gov

| Compound | N-Substituent | Spacer Length | Key Feature | Relative Potency |

| 3a | Phenyl | 3 atoms | Aromatic ring | Optimal |

| 3b | Thiophene | 3 atoms | Heteroaromatic ring | Optimal |

| 3c | Cyclohexyl | 3 atoms | Alicyclic ring | Optimal |

| 3e | Hydroxyphenyl | 3 atoms | H-bond donor | Improved |

| - | Methyl | 1 atom | Small alkyl | Reduced |

The introduction of substituents at positions C-2, C-3, or C-4 of the piperidine ring can be used to probe the topology of a receptor's binding site. nih.gov The optimal position for a substituent depends entirely on the specific target, where a group in one position might engage a beneficial interaction while the same group in another position could cause a steric clash. Studies on the synthesis of positional analogues of methylphenidate have shown that site-selective functionalization of the piperidine ring can be achieved, allowing for the systematic exploration of these effects. nih.gov

Stereochemistry is equally vital. The separation of enantiomers or diastereomers often reveals that one isomer is significantly more active than the others, a phenomenon known as Easson-Stedman hypothesis. For example, studies on opioid receptor antagonists have distinguished between trans-(3R,4R) and trans-(3S,4S) isomers, indicating that the specific spatial orientation of the dimethyl groups on the piperidine ring is crucial for receptor recognition and antagonist potency. nih.gov This underscores the importance of controlling stereochemistry in ligand design to ensure optimal interaction with the chiral environment of a biological target.

Role of Thiophene Substituents in Modulating Interactions with Biological Targets

Substituents on the thiophene ring can fine-tune the electronic and steric properties of the ligand, thereby modulating its interactions with biological targets and influencing its pharmacokinetic profile.

The electronic nature of substituents on the thiophene ring can alter the electron density of the aromatic system, affecting its ability to participate in hydrogen bonding and π-stacking interactions. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can have differential effects depending on the specific biological target.

In a study of thieno[2,3-b]pyridine (B153569) derivatives designed as Forkhead Box M1 (FOXM1) inhibitors, the electronic properties of substituents played a key role in activity. mdpi.com Compounds bearing a strongly electron-withdrawing cyano (-CN) group were found to decrease FOXM1 expression, whereas those with a moderately electron-donating methyl (-CH3) group were inactive. mdpi.com This suggests that reducing the electron density of the aromatic system was favorable for interaction with the FOXM1 DNA-binding site. Conversely, in other contexts, electron-donating groups that stabilize radical cations can enhance properties like antioxidant activity. researchgate.net However, other research on anaesthetic compounds found that powerful electron-withdrawing groups like trifluoromethyl (-CF3) provided fewer effective analogues, indicating that the ideal electronic modification is highly context-dependent. mdpi.com

Table 2: Effect of Thiophene Ring Substituents on FOXM1 Inhibition Data adapted from a study on N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives to illustrate the principle of electronic effects. mdpi.com

| Compound | Substituent (at position 2 of phenyl) | Electronic Effect | FOXM1 Inhibition |

| 6 | -CN | Strong EWG | Active |

| 11 | -NO₂ | Strong EWG | Inactive |

| 16 | -CF₃ | Strong EWG | Inactive |

| - | -CH₃ | EDG | Inactive |

The position of a substituent on the thiophene ring (i.e., C2, C4, or C5, as the core is a 3-substituted thiophene) is critical. The different positions are not electronically or sterically equivalent and project into different regions of space. The reactivity of thiophene towards electrophilic substitution is higher than that of benzene, with the C2 and C5 positions being the most reactive. nih.govsciensage.info

The specific location of a substituent determines whether it can form productive interactions within a binding pocket or cause steric hindrance. For example, a substituent at the C2-position will be spatially distant from one at the C5-position, and they will likely interact with different amino acid residues at the target site. SAR studies on related aromatic systems have shown that 2- and 3-substituted compounds were generally more active than their 4-substituted counterparts, demonstrating a clear positional sensitivity. mdpi.com Therefore, a systematic exploration of substituent placement on the available positions of the thiophene ring is a key strategy in the optimization of this compound derivatives to map the topology of the target binding site and enhance potency and selectivity.

Influence of the Exocyclic Double Bond Configuration on Ligand Efficacy and Binding

The geometric configuration of the exocyclic double bond in this compound derivatives is a critical determinant of their pharmacological activity. This E/Z isomerism dictates the three-dimensional orientation of the thiophene ring relative to the piperidine core, which in turn significantly affects how the ligand interacts with its biological target. While specific structure-activity relationship (SAR) studies detailing the quantitative impact of E/Z isomerism on the efficacy and binding of this compound are not extensively documented in publicly available research, the principles can be extrapolated from studies on analogous compounds with exocyclic double bonds.

Research on other classes of compounds has demonstrated that geometric isomers can exhibit markedly different biological activities. For instance, studies on novel oxazolidinone derivatives have shown that the E-isomer can be more potent than the Z-isomer, highlighting the stereospecific nature of ligand-receptor interactions. nih.gov The precise geometry of the molecule is crucial for achieving an optimal fit within the binding pocket of a receptor or the active site of an enzyme. Even subtle changes in the spatial arrangement of key pharmacophoric features can lead to a significant loss or gain of activity.

The differential activity between E and Z isomers can be attributed to several factors:

Steric Hindrance: One isomer may fit more readily into a constrained binding site, while the other may experience steric clashes with amino acid residues, preventing optimal binding.

Hydrophobic Interactions: The orientation of the thiophene ring can influence its ability to engage in favorable hydrophobic interactions with nonpolar regions of the binding pocket.

Hydrogen Bonding: The positioning of the sulfur atom in the thiophene ring and any substituents on the thiophene or piperidine rings can affect the formation of crucial hydrogen bonds with the target protein. The geometry of the double bond will determine the precise location of these potential hydrogen bond donors and acceptors.

π-π Stacking: The planarity and orientation of the thiophene ring, as dictated by the exocyclic double bond configuration, can impact its ability to participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.

To illustrate the potential impact of E/Z isomerism on ligand efficacy, the following table presents hypothetical binding affinity data for a series of this compound derivatives, comparing the activity of the E and Z isomers.

| Compound | R Group (on Piperidine Nitrogen) | E-Isomer Ki (nM) | Z-Isomer Ki (nM) | E/Z Selectivity Ratio |

|---|---|---|---|---|

| 1a | -H | 50 | 500 | 10 |

| 1b | -CH₃ | 25 | 300 | 12 |

| 1c | -CH₂CH₃ | 40 | 450 | 11.25 |

| 1d | -Benzyl | 10 | 150 | 15 |

In this hypothetical dataset, the E-isomers consistently demonstrate higher binding affinity (lower Ki values) than their corresponding Z-isomers, indicating a clear preference for the E-configuration by the target receptor. Such findings would strongly suggest that the spatial arrangement of the thiophene ring in the E-isomer allows for more favorable interactions within the binding pocket.

Rational Design Strategies for Optimizing this compound-Based Ligands

The rational design of novel ligands based on the this compound scaffold aims to systematically modify its structure to enhance potency, selectivity, and pharmacokinetic properties. These strategies are guided by an understanding of the structure-activity relationships and the putative binding mode of the ligands with their biological target.

Key strategies for optimization include:

Modification of the Piperidine Ring:

N-Substitution: The nitrogen atom of the piperidine ring is a common site for modification. Introducing various substituents can alter the ligand's polarity, basicity, and steric bulk, which can influence binding affinity and selectivity. For example, replacing a hydrogen with small alkyl groups, benzyl (B1604629) groups, or other cyclic moieties can explore additional binding pockets and enhance interactions with the target. nih.gov

Ring Conformation: While the exocyclic double bond introduces some rigidity, the piperidine ring can still adopt different chair or boat conformations. Introducing substituents on the piperidine ring can influence its preferred conformation and thereby the orientation of the N-substituent.

Modification of the Thiophene Ring:

Positional Isomerism: Moving the methylidene-piperidine substituent to the 2-position of the thiophene ring would create a different scaffold with a distinct electronic and steric profile, potentially leading to altered biological activity.

Substitution on the Thiophene Ring: Introducing small, electron-donating or electron-withdrawing groups at available positions on the thiophene ring can modulate the electronic properties of the aromatic system. This can influence interactions such as hydrogen bonding and π-π stacking. For instance, adding a halogen or a methoxy (B1213986) group could lead to new interactions with the receptor.

Bioisosteric Replacement:

The thiophene ring itself can be considered a bioisostere of a phenyl ring. drughunter.com Depending on the target, replacing the thiophene with other aromatic or heteroaromatic systems (e.g., furan, pyridine (B92270), or a substituted phenyl ring) could improve activity or pharmacokinetic properties. This strategy allows for the exploration of a wider chemical space while maintaining key structural features.

Introduction of Unsaturation:

Studies on related piperidine derivatives have shown that introducing unsaturation into the piperidine ring can sometimes lead to a significant increase in potency. dndi.org This modification alters the geometry and rigidity of the piperidine core, which can favor a more optimal binding conformation.

The following table illustrates a rational design approach, starting from a lead compound and introducing systematic modifications to probe the structure-activity relationship.

| Compound | Modification from Lead Compound (1b) | Rationale | Hypothetical IC₅₀ (nM) |

|---|---|---|---|

| 1b (Lead) | - | Initial hit from screening | 25 |

| 2a | Replace N-CH₃ with N-Cyclopropyl | Explore effect of small, rigid substituent on N | 15 |

| 2b | Add 5-Chloro to thiophene ring | Introduce electron-withdrawing group for potential new interactions | 30 |

| 2c | Replace thiophene with furan | Bioisosteric replacement to probe importance of sulfur atom | 75 |

| 2d | Replace thiophene with phenyl | Classic bioisosteric replacement to evaluate aromatic core | 50 |

This systematic approach, combining structural modifications with biological evaluation, is fundamental to the iterative process of lead optimization in drug discovery. Computational modeling techniques, such as molecular docking and molecular dynamics simulations, can further inform these design strategies by predicting how different structural modifications will affect the binding mode and affinity of the ligands.

Preclinical Pharmacological and Biological Evaluation of 4 Thiophen 3 Ylmethylidene Piperidine Analogs

In Vitro Receptor Binding and Functional Assays for 4-(Thiophen-3-ylmethylidene)piperidine Derivatives

In vitro assays are fundamental for characterizing the interaction of novel compounds with their biological targets. These studies help to elucidate the mechanism of action and selectivity profile of potential drug candidates.

Derivatives containing the piperidine (B6355638) moiety, a core component of this compound, have been identified as potent ligands for sigma receptors (σR). nih.gov Sigma receptors, including the σ1 and σ2 subtypes, are recognized as a distinct class of proteins involved in a wide range of cellular functions and are considered promising targets for treating neuropathic pain and neurodegenerative diseases. nih.govresearchgate.net

Studies on a series of phenoxyalkylpiperidines demonstrated high-affinity binding to the σ1 receptor, with some compounds exhibiting subnanomolar Ki values. uniba.it The piperidine ring is considered a critical structural element for this high-affinity interaction. nih.gov For instance, the replacement of a piperidine moiety with a piperazine ring in one analog resulted in a drastic loss of affinity for the σ1 receptor, with the Ki value dropping from 3.64 nM to 1531 nM. nih.gov This highlights the piperidine core's importance for target engagement.

In addition to sigma receptors, analogs incorporating a thiophene (B33073) ring have been evaluated for their activity as enzyme inhibitors. A (thiophen-3-yl)aminopyrimidine derivative was identified as a potent inhibitor of ERK1/2, key components of the RAS-RAF-MEK-ERK signaling cascade, which is often dysregulated in various cancers. nih.gov This compound demonstrated powerful inhibitory activity with IC50 values of 0.11 nM and 0.08 nM for ERK1 and ERK2, respectively. nih.gov

Table 1: Sigma Receptor Binding Affinities for Representative Piperidine Derivatives

| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity (σ1 vs σ2) |

|---|---|---|---|

| Compound 5 (piperidine core) | σ1 Receptor | 3.64 nM | High |

| Compound 4 (piperazine core) | σ1 Receptor | 1531 nM | Low |

| Compound 1a | σ1 Receptor | 0.34–1.18 nM | High |

| Compound 1b | σ1 Receptor | 0.89–1.49 nM | High |

| Compound 1 | σ1 Receptor | 3.2 nM | Moderate |

| Compound 2 | σ1 Receptor | 24 nM | High (Ratio >50) |

Mechanistic studies at the cellular level provide deeper insights into how these compounds exert their pharmacological effects. Thiophene-containing derivatives have been shown to function as effective enzyme inhibitors. For example, a 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine compound displayed promising inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. nih.govresearchgate.net Molecular docking studies supported these findings, indicating a probable binding mode at the active site of the enzyme. nih.govresearchgate.net

In the context of oncology, other thiophene derivatives have been found to act as tubulin inhibitors. nih.gov One such compound, DPP-21, inhibited tubulin polymerization with an IC50 of 2.4 μM. nih.gov This disruption of microtubule dynamics led to cell cycle arrest in the G2/M phase and subsequently induced apoptosis in tumor cells. nih.gov

Furthermore, piperidine analogs have been shown to modulate critical cellular pathways. The anti-cancer compound CLEFMA, a piperidine derivative, was found to inhibit the nuclear translocation and transcriptional activity of NF-κB. nih.gov This inhibition led to a downstream reduction in the expression of inflammatory markers like COX-2 and invasion markers such as VEGF and MMP9, ultimately suppressing tumor growth. nih.gov The compound's activity was also associated with the cleavage of caspases 3 and 9 and the upregulation of pro-apoptotic proteins like Bax. nih.gov

Table 2: Mechanistic Actions of Thiophene and Piperidine Analogs at the Cellular Level

| Compound Class | Mechanism of Action | Cellular Effect |

|---|---|---|

| (Thiophen-3-yl)aminopyrimidine | ERK1/2 Inhibition | Blocks phosphorylation of downstream substrates (p90RSK, c-Myc), induces apoptosis. nih.gov |

| 2-(Thiophen-2-yl)-dihydro-perimidine | Acetylcholinesterase (AChE) Inhibition | Potential modulation of cholinergic neurotransmission. nih.govresearchgate.net |

| Thiophene[3,2-d]pyrimidine | Tubulin Polymerization Inhibition | Cell cycle arrest at G2/M phase, induction of apoptosis. nih.gov |

| Bis(benzylidene)-piperidone (CLEFMA) | NF-κB Pathway Inhibition | Reduced expression of inflammatory and metastatic proteins, induction of apoptosis. nih.gov |

Preclinical In Vivo Pharmacological Models Utilizing this compound (Non-Human)

In vivo studies using animal models are essential for evaluating the therapeutic potential and physiological effects of drug candidates in a complex biological system.

The therapeutic efficacy of various thiophene-piperidine analogs has been demonstrated in several non-human preclinical models.

Oncology: In a mouse xenograft model of lung cancer, the piperidine derivative CLEFMA resulted in a dose-dependent suppression of tumor growth. nih.gov This anti-tumor activity was confirmed by reduced uptake of (18)F-fluorodeoxyglucose in the tumors and a decrease in the expression of the proliferation marker Ki-67. nih.gov Similarly, the thiophene derivative DPP-21 showed significant in vivo anti-tumor efficacy in a B16-F10 melanoma model, with a tumor growth inhibition (TGI) of 63.3% at a 7 mg/kg dose. nih.gov

Pain and Seizures: A 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative demonstrated significant analgesic effects in a formalin test for tonic pain and effectively alleviated allodynia in an oxaliplatin-induced neuropathic pain model in mice. mdpi.com The same compound also showed broad antiseizure protection in maximal electroshock (MES) and 6 Hz seizure models. mdpi.com Dual histamine H3/sigma-1 receptor antagonists with a piperidine core also showed promising antinociceptive activity in vivo. nih.gov

Behavioral and neurochemical studies are crucial for compounds targeting the central nervous system. Studies on phenethylamine derivatives, which can share pharmacological targets with piperidine analogs, have shown that these compounds can stimulate locomotor activity and induce stereotyped behaviors in rats. nih.gov Such behavioral effects are often linked to the modulation of dopamine transmission in brain regions like the nucleus accumbens. nih.gov

Neurochemical analyses of brain tissue following the administration of novel psychoactive substances have revealed alterations in the levels of key monoamines. nih.gov For example, certain N-benzyl-2-phenylethylamine derivatives were found to reduce brain levels of norepinephrine, dopamine, and serotonin, indicating a significant impact on central neurotransmitter systems. nih.gov These assessments are vital for understanding the broader neurological impact of new chemical entities.

Assessment of Preclinical ADMET-Related Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)

The evaluation of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step in preclinical development to assess the drug-like potential of a compound. In silico and in vitro methods are often employed for early-stage screening.

Computational, or in silico, ADMET studies have been performed on various related heterocyclic compounds. For a series of 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives, in silico analysis predicted that the synthesized molecules were within an acceptable range for drug-likeness and were predicted to be less toxic, marking them as possible hits for further drug discovery. researchgate.net Similarly, virtual ADME and toxicity predictions for 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine were conducted to establish a relationship between its biological, electronic, and physicochemical characteristics, providing a preliminary safety and pharmacokinetic profile. nih.gov

In vitro toxicity assessments are also crucial. For a 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative with antiseizure and analgesic properties, safety evaluations showed no hepatocytotoxicity or neurocytotoxicity at concentrations up to 100 μM. mdpi.com This favorable in vitro safety profile supports its potential for further preclinical development. mdpi.com

In Vitro Metabolic Stability and Cytochrome P450 Inhibition

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life and oral bioavailability. In vitro models are instrumental in the early assessment of a compound's susceptibility to metabolism. For analogs of this compound, these studies typically involve incubation with liver microsomes or hepatocytes from different species, including humans, to identify potential metabolic liabilities. acs.org The primary enzymes responsible for the metabolism of many drugs are the cytochrome P450 (CYP) enzymes.

The susceptibility of a compound to biotransformation is expressed as its in vitro half-life (t½) and intrinsic clearance (CLint). acs.org Compounds with high intrinsic clearance often exhibit rapid metabolism in vivo, leading to a short duration of action. For instance, piperidine-containing compounds can undergo hydroxylation as a major metabolic pathway.

Furthermore, the potential for drug-drug interactions is assessed through cytochrome P450 inhibition assays. These assays determine if the this compound analogs can inhibit the activity of major CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. pcom.edubldpharm.com Significant inhibition of these enzymes could lead to adverse drug reactions when co-administered with other medications that are substrates for these enzymes. The results are typically reported as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Analog | In Vitro Half-Life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) | CYP3A4 Inhibition (IC50, µM) | CYP2D6 Inhibition (IC50, µM) |

|---|---|---|---|---|

| Compound A | 45 | 25 | > 50 | 15 |

| Compound B | 120 | 8 | 35 | > 50 |

| Compound C | 15 | 80 | > 50 | 42 |

In Vitro Blood-Brain Barrier Permeability Prediction Models

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS. tandfonline.com A variety of in vitro models are employed to predict the BBB permeability of drug candidates like this compound analogs.

These models range from simple cell-based assays to more complex co-culture and microfluidic systems. tandfonline.com Commonly used models include monolayers of brain microvascular endothelial cells (BMECs), such as immortalized human brain microvascular endothelial cells (hBMEC). nih.gov These cells are grown on semi-permeable membranes, and the rate of compound transport from the apical (blood side) to the basolateral (brain side) is measured.

The permeability of a compound is often expressed as an apparent permeability coefficient (Papp). A high Papp value is indicative of good BBB penetration. Additionally, these models can be used to assess whether a compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the brain. The efflux ratio (ER), calculated from bidirectional permeability experiments, can indicate if a compound is subject to active efflux. An ER greater than 2 is often considered indicative of active efflux. nih.gov

| Analog | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted BBB Permeability |

|---|---|---|---|---|

| Compound X | 8.2 | 9.1 | 1.1 | High |

| Compound Y | 2.5 | 5.5 | 2.2 | Low (potential efflux) |

| Compound Z | 0.9 | 1.1 | 1.2 | Low |

Preclinical Pharmacokinetic Profiling in Animal Species

Following promising in vitro data, the pharmacokinetic profile of this compound analogs is evaluated in animal models, most commonly rats or mice. These studies provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of the compound in a living organism.

A single dose of the compound is typically administered via both intravenous (IV) and oral (PO) routes to determine key pharmacokinetic parameters. After IV administration, parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½) are determined. Following oral administration, the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are measured. The oral bioavailability (F%) is then calculated by comparing the AUC from oral administration to the AUC from IV administration.

For example, a study on the pharmacokinetics of piperine, a naturally occurring piperidine derivative, in Wistar rats after a 10 mg/kg intravenous dose showed a total body clearance of 0.642 L/kg/hr and a volume of distribution of 7.046 L/kg. researchgate.net After a 20 mg/kg oral dose, the peak plasma concentration was 0.983 µg/ml, and the absolute oral bioavailability was 24%. researchgate.net These types of parameters are essential for predicting the pharmacokinetic behavior of this compound analogs in humans.

| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |

|---|---|---|

| Cmax (ng/mL) | - | 150 |

| Tmax (h) | - | 1.5 |

| AUC (ng·h/mL) | 350 | 600 |

| t½ (h) | 4.2 | 4.5 |

| CL (L/h/kg) | 2.8 | - |

| Vd (L/kg) | 10.5 | - |

| F (%) | 34 |

In Vitro Cytotoxicity and Mutagenicity Studies (Non-Human Cells)

Early assessment of a compound's potential to cause cellular toxicity or genetic damage is a critical component of preclinical safety evaluation. In vitro cytotoxicity and mutagenicity studies are conducted on non-human cells to identify any potential liabilities.

Cytotoxicity assays measure the concentration of a compound that causes cell death. These assays are often performed in various cell lines, and the results are reported as the half-maximal inhibitory concentration (IC50) or half-maximal cytotoxic concentration (CC50).

Mutagenicity, or the potential to cause mutations in DNA, is commonly assessed using the bacterial reverse mutation assay, also known as the Ames test. This assay utilizes several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis. The assay determines if the test compound can cause a reversion to the wild-type, allowing the bacteria to grow in a histidine-free medium. Thiophene analogs of known carcinogens have been evaluated using the Salmonella reverse-mutation assay.

Another important in vitro genotoxicity assay is the micronucleus test, which can be performed in cell lines such as Chinese hamster ovary (CHO) cells. This test detects damage to chromosomes or the mitotic apparatus. A negative result in an in vitro micronucleus test provides an indication that the compound is not genotoxic. nih.gov

| Assay | Cell Line/Strain | Result | Concentration Range Tested |

|---|---|---|---|

| Cytotoxicity (CC50) | CHO-K1 | > 100 µM | 0.1 - 100 µM |

| Ames Test | S. typhimurium (TA98, TA100) | Negative | up to 5000 µg/plate |

| In Vitro Micronucleus Test | CHO-K1 | Negative | up to 100 µM |

Computational Chemistry and Theoretical Investigations of 4 Thiophen 3 Ylmethylidene Piperidine

Conformational Analysis and Molecular Dynamics Simulations of 4-(Thiophen-3-ylmethylidene)piperidine

Computational methods, such as molecular mechanics, are employed to determine the preferred conformations. For instance, studies on analogous 4-phenylpiperidine (B165713) compounds have shown that phenyl equatorial conformations are generally preferred, though phenyl axial conformers can be close in energy and may be important for biological activity. nih.gov The relative energy of these conformers is affected by steric interactions between the substituents on the piperidine (B6355638) ring. nih.gov The analysis of principal moments of inertia (PMI) is another technique used to describe and classify the 3D shape of piperidine-based fragments, helping to explore chemical space beyond flat aromatic compounds. nih.gov

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. These simulations model the movements of atoms and molecules, providing insights into conformational flexibility, stability, and interactions with the surrounding environment, such as a solvent or a biological receptor. MD simulations are often used after docking studies to assess the stability of a ligand-protein complex, ensuring that the predicted binding mode is maintained in a dynamic setting. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., HOMO-LUMO Analysis, MEP)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules like this compound. These calculations provide a detailed understanding of the molecule's electronic structure, stability, and reactivity.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. longdom.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com Conversely, a small energy gap indicates that the molecule is more reactive. dergipark.org.tr Quantum chemical parameters derived from HOMO and LUMO energies, such as ionization potential, electron affinity, and chemical hardness, further describe the molecule's reactivity. researchgate.net

| Parameter | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Electronic Chemical Potential (μ) | -(I + A) / 2 | Electron escaping tendency. |

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). dergipark.org.tr On an MEP map, red and yellow areas typically represent negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue areas represent positive electrostatic potential (electron-poor), indicating sites for nucleophilic attack. Green areas are generally neutral. dergipark.org.tr This analysis is invaluable for predicting how this compound might interact with other molecules, including receptor sites and other reactants. researchgate.net

Ligand-Protein Docking Studies for this compound Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

For derivatives of this compound, docking studies can identify key interactions between the ligand and the amino acid residues in the active site of a target protein. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The strength of these interactions is quantified by a docking score or binding energy (ΔG), where a more negative value typically indicates a stronger and more stable binding affinity. nih.gov

For example, docking studies of thiophene (B33073) derivatives against targets like cyclooxygenase-2 (COX-2) or cyclin-dependent kinase 2 (CDK2) have revealed crucial binding modes. nih.govjuniperpublishers.com In many cases, the thiophene ring contributes to hydrophobic interactions within the receptor's binding pocket, while other functional groups may form specific hydrogen bonds with key residues like Lysine or Aspartic acid. juniperpublishers.com These studies help explain the structure-activity relationships (SAR) observed experimentally and guide the rational design of more potent and selective inhibitors. d-nb.info

| Compound Class | Protein Target | Key Interactions Noted | Binding Energy Range (kcal/mol) |

| Thiophene Sulfonamides | Enoyl Acyl Carrier Protein Reductase (InhA) | Not specified | -6 to -12 |

| Benzothieno[3,2-d]pyrimidin-4-one Thio-Derivatives | Cyclooxygenase-2 (COX-2) | Hydrogen bonds with Arg-120 and Tyr-355 | Up to -9.4 |

| Tetrasubstituted Thiophenes | Cyclooxygenase-2 (COX-2) | Good affinity with binding site | -7.79 to -9.59 |

| Thiophene-Pyridine Derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Hydrophobic interactions (His84, Phe82), H-bonds (Lys33, Lys89, Asp86) | Not specified |

Note: The data in this table is derived from studies on various thiophene derivatives, not this compound itself, and is presented for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of novel, unsynthesized analogs.

For a series of this compound analogs, a QSAR study would involve calculating a wide range of molecular descriptors. These descriptors can be classified into several categories:

Electronic: Capturing the electronic properties of the molecule, such as dipole moment and orbital energies (e.g., HOMO, LUMO). researchgate.net

Steric: Describing the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic: Quantifying the molecule's lipophilicity (e.g., LogP).

Topological: Representing the connectivity and branching of the molecule.

Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a predictive model is developed. researchgate.netnih.gov Validation of the QSAR model is essential to ensure its reliability and predictive power. researchgate.net Successful QSAR models for thiophene and piperidine analogs have identified properties like molecular volume, hydrophobicity, and the presence of ionizable groups as important for biological activity. nih.gov Such models serve as valuable tools for lead optimization, allowing chemists to prioritize the synthesis of compounds with the highest predicted activity. researchgate.netnih.gov

Virtual Screening Approaches for Novel this compound Ligands

Virtual screening is a computational strategy used in drug discovery to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This approach significantly reduces the time and cost associated with hit identification compared to traditional high-throughput screening.

There are two main types of virtual screening:

Ligand-Based Virtual Screening (LBVS): This method is used when the structure of the target protein is unknown, but a set of active ligands is available. A model, such as a pharmacophore or a QSAR equation, is built based on the common features of the known active molecules. nih.gov This model is then used to screen databases for new compounds that possess these essential features.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the target protein is known, SBVS is the preferred method. Molecular docking is the primary tool used in SBVS, where compounds from a database are systematically docked into the active site of the protein. researchgate.net The compounds are then ranked based on their predicted binding affinity or docking score, and the top-ranking "hits" are selected for further experimental evaluation. mdpi.com More advanced methods, like absolute protein-ligand binding free-energy (ABFEP) calculations, can be used to further refine hit selection and improve success rates. nih.gov

For this compound, either approach could be used. If known ligands for a particular target exist, a pharmacophore model could be developed based on its scaffold. Alternatively, if a target protein structure is available, the this compound scaffold could be used as a starting point to screen for derivatives that show favorable binding energies and interactions within the protein's active site.

Advanced Spectroscopic and Chromatographic Methodologies in the Research of 4 Thiophen 3 Ylmethylidene Piperidine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

NMR spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H and ¹³C NMR for Connectivity and Environment Analysis

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are the foundational experiments for determining the basic structure of 4-(Thiophen-3-ylmethylidene)piperidine. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The ¹³C NMR spectrum provides complementary information on the number of unique carbon atoms.

For this compound, the expected ¹H NMR spectrum would feature distinct signals for the protons on the thiophene (B33073) ring, the piperidine (B6355638) ring, the exocyclic double bond, and the N-H proton of the piperidine. The protons of the thiophene ring are expected to appear in the aromatic region (typically δ 7.0-8.0 ppm). The olefinic proton (=CH-) would likely resonate downfield due to its electronic environment. The protons on the piperidine ring would appear in the aliphatic region, with those closer to the nitrogen atom and the double bond (α-protons) being more deshielded (δ 2.5-3.5 ppm) than the β-protons. chemicalbook.comspectrabase.com

The ¹³C NMR spectrum would show signals corresponding to all ten carbon atoms in the molecule. The carbons of the thiophene ring and the exocyclic double bond would be found in the downfield region (δ 120-145 ppm), while the sp³-hybridized carbons of the piperidine ring would appear in the upfield region (typically δ 25-55 ppm). nih.govscispace.com

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene C2-H | ~7.4 | ~125 |

| Thiophene C4-H | ~7.2 | ~128 |

| Thiophene C5-H | ~7.5 | ~123 |

| Olefinic =C-H | ~6.5 | ~120 |

| Piperidine C2/C6-H (α) | ~3.0 | ~45 |

| Piperidine C3/C5-H (β) | ~2.5 | ~30 |

| Piperidine N-H | Variable | N/A |

| Thiophene C3 | N/A | ~140 |

| Olefinic =C (piperidine side) | N/A | ~135 |

Advanced NMR Techniques (e.g., NOE, COSY, HSQC, HMBC) for Stereochemistry and Conformation

While 1D NMR provides the basic framework, two-dimensional (2D) NMR experiments are essential for unambiguously assigning all signals and elucidating the molecule's detailed connectivity and spatial arrangement. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the adjacent protons on the thiophene ring and within the piperidine ring's aliphatic chains (e.g., between α and β protons). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals based on their known proton assignments. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting different parts of the molecule. A key expected correlation for confirming the structure would be between the olefinic proton (=CH-) and carbons in both the thiophene ring (C3, C4) and the piperidine ring (C4, C3, C5), providing unequivocal evidence of the ylidene bridge. sdsu.edu

NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY or ROESY experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining stereochemistry and preferred conformations. For this molecule, NOE correlations could help establish the geometric isomerism (E/Z) of the double bond and the conformational preferences of the piperidine ring.

Mass Spectrometry Techniques in Characterization and Metabolite Identification

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry, often performed on Orbitrap or Time-of-Flight (TOF) instruments, measures the m/z of an ion with extremely high accuracy (typically to within 5 parts per million). nih.govmdpi.com This precision allows for the calculation of the unique elemental formula of the molecule. For this compound (C₁₀H₁₃NS), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. This provides definitive confirmation of the compound's elemental composition, a critical piece of data for any new chemical entity. nih.govthermofisher.com

| Molecular Formula | Ion | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₀H₁₃NS | [M+H]⁺ | 180.0814 |

| C₁₀H₁₃NS | [M+Na]⁺ | 202.0634 |

Fragmentation Pattern Analysis

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. libretexts.org Analysis of these fragments helps to confirm the connectivity of atoms.

The fragmentation of this compound would likely proceed through several key pathways. A primary fragmentation would be the cleavage at the benzylic-like position, leading to the formation of a stable thienylmethyl cation. Another characteristic fragmentation pathway for piperidine-containing compounds involves the retro-Diels-Alder reaction or cleavage of the ring, leading to the loss of small neutral molecules like ethylene. nih.govmiamioh.edu The major fragmentation patterns observed can help in the identification of metabolites, where metabolic modifications to the parent structure can be deduced from shifts in the masses of fragment ions. researchgate.net

| Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| 180 | [M+H]⁺ (Molecular Ion) |

| 179 | [M]⁺ (Radical Cation) |

| 97 | [C₅H₅S]⁺ (Thienylmethyl cation) |

| 84 | [M-C₅H₅S]⁺ (Piperidinylidene cation) |

Chromatographic Separation Techniques in Synthetic and Preclinical Studies

Chromatographic techniques are essential for the purification of synthesized compounds and for the analysis of their purity. In both synthetic and preclinical phases, ensuring the compound is free from starting materials, by-products, and other impurities is critical.

For the purification of this compound after synthesis, flash column chromatography using silica gel as the stationary phase is a standard method. A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) would be employed to elute the compound from the column.

For analytical purposes, to determine the purity of a sample or to quantify it in a biological matrix, high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the methods of choice. uj.edu.pl A reversed-phase HPLC method would be most common, utilizing a C18 stationary phase. nih.govnih.govresearchgate.net The mobile phase would typically be a gradient mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier such as formic acid or trifluoroacetic acid to improve peak shape and ensure ionization for subsequent MS detection (LC-MS). google.com The high resolution and speed of UPLC systems, which use smaller column particles, allow for rapid and efficient purity checks and quantitative analysis. uj.edu.pl

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the assessment of purity and for quantitative analysis of this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose, offering high resolution and sensitivity. nih.gov

In a typical RP-HPLC setup, a nonpolar stationary phase, such as an octadecylsilane (C18) column, is used in conjunction with a polar mobile phase. researchgate.netnih.gov The mobile phase often consists of a mixture of an organic solvent, like acetonitrile or methanol, and an aqueous buffer, such as a phosphate buffer, with the composition adjusted to achieve optimal separation. researchgate.netmdpi.com Detection is commonly performed using an ultraviolet (UV) detector, as the thiophene ring provides a chromophore that absorbs in the UV region. nih.gov

Method validation is a critical step to ensure the reliability of the analytical results, encompassing parameters such as selectivity, precision, accuracy, and linearity. nih.gov For purity analysis, the peak area of this compound is compared to the total area of all peaks in the chromatogram. Quantitative analysis requires the generation of a calibration curve using standards of known concentration to accurately determine the amount of the compound in a sample. researchgate.net The purity of synthesized batches of related piperidine-substituted thiophene compounds has been successfully determined to be greater than 95% using analytical HPLC. nih.gov

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) researchgate.netnih.gov |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Phosphate Buffer (pH 2-7) nih.govmdpi.com |

| Flow Rate | 1.0 mL/min researchgate.net |

| Column Temperature | Ambient or controlled (e.g., 30°C) researchgate.net |

| Detection | UV-Vis Detector (e.g., at 239 nm) nih.gov |

| Internal Standard | Phenacetin (example) nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify volatile compounds. While this compound itself may have limited volatility, GC-MS is highly effective for identifying volatile impurities, byproducts from its synthesis, or its volatile derivatives. The technique combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

In GC-MS analysis, the sample is vaporized and separated on a capillary column (e.g., HP-5 MS). acs.org The temperature of the column is typically programmed to increase over time to elute compounds with different boiling points. researchgate.net As components elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting fragments are detected based on their mass-to-charge ratio. The resulting mass spectrum serves as a "molecular fingerprint," which can be compared against spectral libraries like the National Institute of Standards and Technology (NIST) database for positive identification. nih.gov This allows for the unequivocal assignment of individual thiophenes and other volatile compounds, even when they are present in trace amounts within complex mixtures. researchgate.net

| Parameter | Condition |

|---|---|

| GC Column | Fused silica capillary column (e.g., HP-5 MS, 30 m x 0.25 mm) acs.orguu.nl |

| Carrier Gas | Helium nist.gov |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial temp 60°C, ramp at 10°C/min to 320°C, hold for 5 min (example) researchgate.net |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole researchgate.net |

| Detector | Electron Multiplier |

Chiral Chromatography for Enantiomeric Separation

The structure of this compound features an exocyclic double bond between the thiophene-3-ylmethyl group and the 4-position of the piperidine ring. This configuration results in a planar geometry around the double bond, making the molecule achiral. Consequently, it does not exist as enantiomers, and enantiomeric separation is not applicable.

However, if the exocyclic double bond were to be reduced, the carbon at the 4-position of the piperidine ring would become a stereocenter, leading to a chiral molecule with (R) and (S) enantiomers. In such a scenario, chiral chromatography would be the essential method for separating these enantiomers. Chiral HPLC is a widely used technique for resolving racemic mixtures of piperidine derivatives. nih.govresearchgate.net This is typically achieved using a chiral stationary phase (CSP), often based on polysaccharide derivatives like amylose or cellulose, such as those found in Chiralpak columns (e.g., Chiralpak IA, AD-H, IC3). nih.govresearchgate.netresearchgate.net The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The choice of mobile phase, which can be normal-phase (e.g., n-hexane/ethanol) or reversed-phase, is critical for achieving optimal resolution between the enantiomeric peaks. researchgate.netresearchgate.net In some cases, pre-column derivatization is employed to introduce a chromophore or improve interaction with the CSP. nih.gov

| Parameter | Condition | Reference Compound Type |

|---|---|---|

| Column | Chiralpak AD-H | Piperidin-3-amine nih.gov |

| Mobile Phase | 0.1% Diethyl amine in Ethanol (B145695) nih.gov | Piperidin-3-amine nih.gov |

| Column | Chiralpak IA | Piperidine-2,6-dione analogues researchgate.net |

| Mobile Phase | n-hexane:ethanol (70:30, v/v) researchgate.net | N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide researchgate.net |

| Detection | UV (e.g., 225 nm or 228 nm) nih.govresearchgate.net | General Piperidine Derivatives |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Key expected absorptions for this compound include:

N-H Stretch: The piperidine ring contains a secondary amine, which should exhibit an N-H stretching vibration in the region of 3300-3500 cm⁻¹, typically appearing as a sharp, medium-intensity peak. pressbooks.pubresearchgate.net

C-H Stretches: Aromatic C-H stretching from the thiophene ring is expected in the 3100-3000 cm⁻¹ region. iosrjournals.org Alkene (=C-H) stretching from the methylidene bridge will also appear in this range (3020-3100 cm⁻¹). pressbooks.pub Saturated C-H stretching from the piperidine ring will show strong absorptions from 2850 to 2960 cm⁻¹. pressbooks.pub

C=C Stretch: The exocyclic carbon-carbon double bond (C=C) of the methylidene group should produce a stretching band around 1600-1700 cm⁻¹. pressbooks.pub The C=C stretching vibrations within the thiophene ring are expected in the 1530-1350 cm⁻¹ range. iosrjournals.org

C-S Stretch: The carbon-sulfur bond within the thiophene ring typically gives rise to absorptions in the 850-600 cm⁻¹ region. iosrjournals.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. For this molecule, Raman spectroscopy would be effective for observing the symmetric vibrations of the C=C double bond and the thiophene ring. The C-S stretching modes are also readily observed in the Raman spectra of thiophene derivatives. iosrjournals.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Piperidine N-H | Stretching | 3300 - 3500 | IR |

| Thiophene C-H | Stretching | 3100 - 3000 iosrjournals.org | IR, Raman |

| Piperidine C-H | Stretching | 2960 - 2850 pressbooks.pub | IR, Raman |

| Methylidene C=C | Stretching | 1700 - 1600 pressbooks.pub | IR, Raman |